4-Bromo-2,3,6-trifluorophenol
Description
Contextual Significance of Halogenated Aromatic Compounds in Advanced Organic Chemistry
Halogenated aromatic compounds are fundamental building blocks in the construction of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov The presence of halogen substituents on an aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity. osti.gov Methods for the site-selective functionalization of these compounds are highly sought after as they allow for the rapid and efficient construction of complex molecular architectures. nih.govacs.org The ability to selectively manipulate one halogen over another in polyhalogenated systems presents a formidable challenge but also a powerful synthetic strategy. nih.govnih.gov
Overview of Fluorinated and Brominated Phenols in Synthetic and Mechanistic Research
Fluorinated and brominated phenols are particularly important subclasses of halogenated aromatic compounds. The introduction of fluorine atoms can dramatically alter a molecule's physical and chemical properties, including its acidity, lipophilicity, and metabolic stability. Brominated phenols, on the other hand, are highly valued for their utility in cross-coupling reactions, where the carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. sci-hub.se The combination of both fluorine and bromine atoms on a phenol (B47542) ring creates a molecule with a unique set of properties and reactive sites, making it a valuable tool for synthetic chemists.
Research Landscape and Potential of 4-Bromo-2,3,6-trifluorophenol within Polyhalogenated Arenes
This compound is a polyhalogenated arene that has garnered interest for its potential applications in various fields of research. Its structure, featuring a bromine atom and three fluorine atoms on a phenol ring, provides multiple reactive centers and the potential for selective functionalization. nih.govnih.gov Research into polyhalogenated arenes is focused on developing methods for site-selective cross-coupling reactions, which are crucial for the efficient synthesis of complex molecules. nih.govacs.org The distinct electronic environment created by the combination of halogens in this compound makes it an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies.
Chemical and Physical Properties of this compound
The unique arrangement of substituents on the aromatic ring of this compound gives rise to its distinct chemical and physical properties.
| Property | Value |
| Molecular Formula | C₆H₂BrF₃O |
| Molecular Weight | 226.979 g/mol |
| CAS Number | 192446-70-1 |
Data sourced from
Synthesis of this compound
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the bromine atom, and the three fluorine atoms. The hydroxyl group activates the ring towards electrophilic substitution, while the halogens have a deactivating but ortho-, para-directing effect. wikipedia.orgslideshare.net
The bromine atom is a key site for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. scispace.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for more complex molecules. The presence of the fluorine atoms can influence the regioselectivity of these coupling reactions. nih.gov
Furthermore, the phenolic hydroxyl group can undergo various reactions, such as etherification. For instance, phenols can react with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base to form aryl fluoroalkenyl ethers. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,6-trifluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGAOPLTHSAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479454 | |
| Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192446-70-1 | |
| Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 2,3,6 Trifluorophenol
Regioselective Synthesis of 4-Bromo-2,3,6-trifluorophenol
The precise placement of a bromine atom onto the 2,3,6-trifluorophenol (B39209) scaffold is a critical synthetic step, governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents play a crucial role.
Direct Halogenation Strategies and Optimization (e.g., N-Bromosuccinimide mediated)
Direct bromination of an activated aromatic ring like a phenol (B47542) is a common and effective strategy. For the synthesis of this compound, N-Bromosuccinimide (NBS) is a preferred reagent. google.com It is known for its ability to provide a source of electrophilic bromine under relatively mild conditions, which helps in controlling the selectivity of the reaction. nih.govnih.gov
A documented method involves the reaction of the precursor, 2,3,6-trifluorophenol, with NBS in a chlorinated solvent such as chloroform (B151607) (CHCl₃). google.com The reaction is typically conducted at a reduced temperature, for instance, 0 °C, under an inert nitrogen atmosphere to prevent side reactions. google.com This approach leverages the high reactivity of the phenol ring towards electrophilic attack while minimizing the formation of polybrominated byproducts. The optimization of this reaction involves controlling stoichiometry, temperature, and reaction time to achieve a high yield of the desired monosubstituted product. google.com
| Parameter | Condition |
|---|---|
| Starting Material | 2,3,6-Trifluorophenol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform (CHCl₃) |
| Temperature | 0 °C |
| Atmosphere | Nitrogen (N₂) |
Chemo- and Regioselectivity Control in Phenolic Bromination
Controlling the position of substitution (regioselectivity) and preventing reactions with other functional groups (chemoselectivity) is paramount in the synthesis of specifically substituted phenols. In the bromination of 2,3,6-trifluorophenol, several factors dictate the outcome:
Activating Group: The hydroxyl (-OH) group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance. nih.gov
Directing Effects of Fluorine: Fluorine atoms are deactivating due to their high electronegativity (inductive effect) but are also ortho-, para-directing (resonance effect). In polyfluorinated systems, the net effect influences the electron density at various positions on the ring.
Steric Hindrance: The positions ortho to the bulky hydroxyl group (C2 and C6) are sterically hindered. The fluorine atom at C2 and the hydrogen at C5 are less sterically encumbered than the fluorine atoms at C2 and C6.
Position of Attack: In 2,3,6-trifluorophenol, the available positions for substitution are C4 and C5. The hydroxyl group strongly directs the incoming electrophile (Br⁺) to the para-position (C4) and the ortho-positions (C2, C6). The positions C2 and C6 are already substituted with fluorine. The C4 position is para to the hydroxyl group and is therefore highly activated. The C5 position is meta to the hydroxyl group and less activated. Consequently, the electrophilic attack occurs preferentially at the C4 position, leading to the formation of this compound with high regioselectivity. nih.govchemistryviews.org Methods using reagents like HBr with sterically hindered sulfoxides have also been shown to favor para-bromination by interacting with the phenolic hydroxyl group. chemistryviews.orgsioc-journal.cn
Advanced Fluorination Techniques for Aromatic Systems
The introduction of fluorine into aromatic molecules is a cornerstone of modern chemistry, significantly altering the properties of the parent compound. organic-chemistry.orgportlandpress.com While this compound is already polyfluorinated, understanding advanced fluorination techniques provides context for the synthesis of such molecules and their derivatives.
Introduction of Fluorine via Novel Organic Fluorinating Agents
The development of safe and selective electrophilic fluorinating agents has revolutionized organofluorine chemistry. wikipedia.org These reagents have replaced hazardous traditional methods involving elemental fluorine (F₂). nih.gov
N -Fluorobenzenesulfonimide (NFSI): NFSI is a stable, crystalline solid that serves as a versatile source of electrophilic fluorine. nih.govrsc.org It is widely used for the direct fluorination of electron-rich aromatic and heteroaromatic C-H bonds, often with high regioselectivity and under mild conditions. nih.govbeilstein-journals.org Mechanochemical methods using NFSI have also been developed, offering solvent-free reaction conditions. beilstein-journals.orgbeilstein-journals.org
Selectfluor® (F-TEDA-BF₄): This is a cationic, highly stable, and easy-to-handle electrophilic fluorinating agent. enamine.net It is effective for the fluorination of a wide range of nucleophiles, including activated aromatic compounds like phenols and anilines. enamine.netresearchgate.net Theoretical studies suggest the reaction mechanism can involve a single-electron transfer (SET) process. rsc.org Selectfluor can also mediate other transformations, including chlorination, depending on the reaction conditions. nih.gov
| Agent | Full Name | Key Characteristics |
|---|---|---|
| NFSI | N-Fluorobenzenesulfonimide | Neutral, stable, crystalline solid; versatile for C-H fluorination. nih.gov |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic, highly stable, non-hygroscopic solid; powerful electrophilic fluorine source. enamine.net |
Strategic Considerations for Polyfluorination
The synthesis of polyfluorinated aromatic compounds presents unique challenges due to the strong carbon-fluorine (C-F) bond and the incremental changes in reactivity with each added fluorine atom.
Controlling Reactivity: As more electron-withdrawing fluorine atoms are added to an aromatic ring, the ring becomes progressively more deactivated towards further electrophilic substitution. This can make subsequent fluorination steps difficult.
Avoiding Over-fluorination: Conversely, with highly reactive fluorinating agents or activated substrates, preventing the addition of multiple fluorine atoms can be challenging. Careful control of stoichiometry and reaction conditions is essential.
Metabolic Activation Concepts: In the context of biodegradation, but relevant to chemical reactivity, the presence of other functional groups on a polyfluorinated ring can provide a "weak entry point" for transformation. nih.govresearchgate.net This principle can be applied synthetically, where a non-fluorine substituent is used to direct or enable a transformation before being removed or modified, activating the C-F bond for cleavage or further reaction. nih.govresearchgate.net The high strength of the C-F bond often means that direct cleavage is unlikely, and reactions are initiated at other sites on the molecule. nih.govresearchgate.net
Derivatization Reactions of this compound
The strategic functionalization of this compound is a key aspect of its application in synthetic chemistry. The presence of three distinct types of reactive sites—the C-Br bond, the phenolic -OH group, and the aromatic C-H bond—offers multiple avenues for structural modification.
C-Br Bond Functionalization (e.g., Cross-Coupling Reactions like Suzuki-Miyaura type)
The carbon-bromine bond in this compound is a prime site for carbon-carbon bond formation through various cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a particularly powerful tool for this purpose. researchgate.net This reaction allows for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and material science. mdpi.comnih.gov
In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the C-Br bond. While specific examples for this compound are not extensively documented in publicly available literature, the general methodology is well-established for a wide range of bromo-aromatic compounds. researchgate.netbeilstein-journals.orgclockss.org
A representative set of conditions for a Suzuki-Miyaura coupling reaction involving a bromo-aromatic compound is detailed in the table below.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Parameter | Condition | Reference |
| Aryl Bromide | This compound | |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | researchgate.net |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) complexes | researchgate.netmdpi.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or other inorganic bases | researchgate.netmdpi.com |
| Solvent | Toluene, Dioxane, DMF, often with water as a co-solvent | researchgate.netmdpi.com |
| Temperature | Typically elevated, ranging from 80°C to 120°C | researchgate.net |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | researchgate.net |
The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields and preventing side reactions, such as the dehalogenation of the starting material. The specific electronic and steric properties of the arylboronic acid also play a significant role in the reaction outcome.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is another key site for derivatization, primarily through etherification and esterification reactions. These modifications can alter the compound's physical and chemical properties, such as its solubility, and can also serve as a protecting group strategy in multi-step syntheses.
Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. acs.org This reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
A general procedure for the Williamson ether synthesis is outlined below.
Table 2: General Conditions for Williamson Ether Synthesis of a Phenol
| Parameter | Condition | Reference |
| Phenol | This compound | |
| Base | NaH, K₂CO₃, or other suitable bases | acs.org |
| Alkylating Agent | Alkyl halide (e.g., Iodomethane, Benzyl bromide) | clockss.org |
| Solvent | DMF, Acetonitrile, or other polar aprotic solvents | diva-portal.org |
| Temperature | Room temperature to moderate heating | clockss.org |
Esterification: The phenolic hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640). chemguide.co.ukcrunchchemistry.co.uk This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. chemguide.co.uk Alternatively, Lewis acids can be used to catalyze the reaction between phenols and organic carboxylic acid halides. google.com
A representative procedure for the esterification of a phenol is provided below.
Table 3: General Conditions for Esterification of a Phenol
| Parameter | Condition | Reference |
| Phenol | This compound | |
| Acylating Agent | Acyl chloride (e.g., Acetyl chloride) or Acid anhydride (e.g., Acetic anhydride) | chemguide.co.ukcrunchchemistry.co.uk |
| Catalyst/Base | Pyridine, Triethylamine, or a Lewis acid (e.g., ZnCl₂) | chemguide.co.ukgoogle.com |
| Solvent | Dichloromethane, Toluene, or other inert solvents | google.com |
| Temperature | Room temperature to moderate heating | chemguide.co.uk |
Selective Functionalization of Aromatic C-H Bonds
The direct functionalization of aromatic C-H bonds is a rapidly developing area of synthetic chemistry that offers a more atom-economical approach to modifying aromatic rings compared to traditional cross-coupling reactions. researchgate.net For this compound, there is one available C-H bond on the aromatic ring at the 5-position.
The concept of directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. beilstein-journals.orgrsc.org This method typically involves a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. In the case of this compound, the hydroxyl group, or a protected form of it, could potentially act as a directing group. However, the strong electron-withdrawing effects of the fluorine atoms significantly increase the acidity of the C-H bond, which could influence the regioselectivity of metalation. usp.brresearchgate.net
The fluorine atoms themselves can also act as directing groups in certain C-H activation reactions. acs.org The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is often enhanced, making them susceptible to functionalization. acs.org
While specific examples of selective C-H functionalization on this compound are not readily found in the literature, the principles of directed metalation and C-H activation suggest that this is a plausible, albeit potentially challenging, route for further derivatization. The reaction conditions would need to be carefully optimized to achieve selectivity for the C-H bond over the C-Br bond.
Mechanistic Investigations and Reactivity Profiles
Elucidation of Carbon-Halogen Bond Reactivity
The carbon-halogen bonds in 4-Bromo-2,3,6-trifluorophenol are central to its chemical behavior, particularly under energetic conditions such as photolysis or in the presence of strong oxidizing agents.
Ultraviolet (UV) photolysis of halogenated phenols can induce the cleavage of both the carbon-halogen (C-X) and oxygen-hydrogen (O-H) bonds. Studies on similar 4-halophenols have shown that excitation at wavelengths around 240 nm or shorter leads to O-H bond fission. researchgate.net For 4-bromophenol (B116583), this process competes with the cleavage of the C-Br bond. researchgate.net The velocity distributions of the resulting bromine atoms when exciting 4-bromophenol at longer wavelengths suggest that dissociation occurs after the molecule internally converts to its ground electronic state. researchgate.net In contrast, O-H bond fission through a tunneling mechanism is more prominent in 4-fluorophenol (B42351). researchgate.net These findings suggest a complex competition between different bond-breaking pathways that is highly dependent on the specific halogen substituent and the excitation wavelength.
Electron transfer is a fundamental process in the reactions of halogenated phenols. In enzymatic systems, for example, the oxidation of halogenated phenols often proceeds via a one-electron transfer mechanism. researchgate.net For instance, the oxidation of 2,4,6-trichlorophenol (B30397) by peroxidases is initiated by a one-electron transfer to form a transient phenoxyl radical. researchgate.net This radical intermediate then undergoes further non-enzymatic reactions. Similar electron transfer processes are expected to be relevant for this compound, where the electron-withdrawing nature of the halogen substituents would influence the redox potential of the phenol (B47542) and the stability of any resulting radical species. The presence of multiple fluorine atoms, known for their high electron-withdrawing properties, likely plays a significant role in these electron transfer dynamics. nih.gov
The oxidation of halogenated phenols is a critical area of study, particularly in the context of environmental remediation and enzymatic catalysis. Peroxidases, for example, can catalyze the oxidation of various halogenated phenols. researchgate.netmdpi.com The oxidation of 2,4,6-trihalophenols by dehaloperoxidase results in the formation of the corresponding 2,6-dihalo-1,4-benzoquinones. nih.gov This transformation is believed to proceed through a one-electron oxidation to generate a phenoxy radical intermediate. mdpi.com In the case of this compound, oxidation would likely lead to the formation of a trifluorinated phenoxyl radical. The fate of this radical would be influenced by the surrounding reaction conditions and the electronic stabilization or destabilization provided by the halogen substituents.
Electron Transfer Mechanisms in Halogenated Phenols
Role of Halogen Substituents in Aromatic Reactivity and Electronic Properties
The nature and position of halogen substituents on a phenol ring profoundly affect its reactivity and electronic characteristics through a combination of inductive and resonance effects, as well as steric factors.
Halogens exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). chemistrysteps.comlibretexts.org The inductive effect arises from the high electronegativity of halogens, which pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org The resonance effect involves the donation of a lone pair of electrons from the halogen into the pi system of the ring. chemistrysteps.com
In this compound, both fluorine and bromine contribute to these effects. Fluorine is the most electronegative element, and thus has the strongest inductive effect. echemi.com Bromine is less electronegative but larger, which affects the overlap of its p-orbitals with the aromatic pi system for resonance. The interplay of these effects from multiple halogen substituents creates a complex electronic landscape on the aromatic ring.
Table 1: Comparison of Inductive and Resonance Effects of Halogens
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |
|---|---|---|---|
| Fluorine | 3.98 | Strongly withdrawing | Weakly donating |
| Chlorine | 3.16 | Withdrawing | Donating |
| Bromine | 2.96 | Withdrawing | Donating |
| Iodine | 2.66 | Weakly withdrawing | Strongly donating |
This table is a generalized representation and the actual effects can be influenced by the specific molecular context.
The spatial arrangement of the bulky bromine and smaller fluorine atoms, in addition to the hydroxyl group, can create significant steric hindrance around the aromatic ring of this compound. This steric crowding can impede the approach of reagents to certain positions on the ring, thereby influencing the regioselectivity and kinetics of reactions. For instance, in enzymatic reactions, the steric bulk of substrates can affect their ability to bind to the active site of an enzyme, leading to lower turnover numbers. mdpi.com Studies on the oxidation of highly halogenated phenols, such as pentafluorophenol (B44920) and pentachlorophenol (B1679276), have shown that steric hindrance can be a major factor in their low reactivity. mdpi.com Similarly, the three fluorine atoms and the bromine atom in this compound would be expected to sterically shield the adjacent carbon atoms, potentially slowing down reactions that require attack at these positions. The size of the halogen atom is a critical factor, with bromine being significantly larger than fluorine.
Inductive and Resonance Effects of Fluorine and Bromine
Organometallic Control over Regiospecificity
Organometallic reactions provide powerful tools for the selective functionalization of aromatic rings. For a poly-substituted compound like this compound, achieving regiospecificity is paramount. Strategies such as directed ortho-metalation and halogen-metal exchange offer pathways to control where new substituents are introduced, leveraging the electronic and steric properties of the existing hydroxyl and halogen groups.
Directed ortho-metalation (DoM) is a potent method for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). wikipedia.org The DMG, through its ability to coordinate with an organolithium reagent, localizes the base and facilitates the abstraction of the nearest proton, leading to a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped by a wide range of electrophiles. organic-chemistry.org
For this compound, the hydroxyl group (or its protected form, such as a carbamate (B1207046) or methoxymethyl ether) acts as a powerful DMG. organic-chemistry.org The molecule presents a single available C-H bond at the C5 position. The hydroxyl group would direct metalation to this adjacent site. The combined electron- withdrawing effects of the fluorine atoms on the ring increase the kinetic acidity of the remaining C-H proton, further facilitating this deprotonation. usp.br The general mechanism involves the initial complexation of the alkyllithium reagent with the oxygen of the directing group, followed by deprotonation at the adjacent C5 position to form the thermodynamically favored aryllithium species. wikipedia.org This regiospecific metalation allows for the introduction of a functional group exclusively at the C5 position, a feat that is challenging to achieve through classical electrophilic aromatic substitution.
While DoM has been extensively applied to various aromatic systems, including anilines and anisole (B1667542) derivatives wikipedia.org, its application to unprotected phenols can be complicated by the acidic phenolic proton. This is often overcome by using two or more equivalents of the organolithium base or by protecting the hydroxyl group. researchgate.net For instance, O-aryl carbamates are effective DMGs that enable regioselective lithiation and subsequent functionalization. researchgate.net
Halogen-metal exchange is a fundamental organometallic reaction that involves the replacement of a halogen atom on an organic substrate with a metal, typically lithium or magnesium. tcnj.edu This reaction is particularly useful for generating organometallic reagents from aryl halides that may not be suitable for standard Grignard reagent formation or DoM. tcnj.edulibretexts.org The rate of exchange is heavily dependent on the halogen, following the general trend I > Br > Cl > F. libretexts.org
In the case of this compound, the significant difference in reactivity between bromine and fluorine allows for highly selective bromine-metal exchange. Treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78°C to -100°C) would be expected to selectively cleave the C-Br bond, leaving the C-F bonds intact. tcnj.edu This process would generate a 2,3,6-trifluorophenyllithium intermediate, functionalized at the C4 position.
This chemoselectivity is a well-established principle in the chemistry of polyhalogenated aromatics. libretexts.orgd-nb.info Studies on bromoaryl-substituted compounds have shown that halogen-lithium exchange can be performed chemoselectively at low temperatures, even in the presence of other reactive functional groups. tcnj.edu The resulting organolithium species is a versatile intermediate that can react with various electrophiles to introduce new substituents at the C4 position. For example, reaction with aldehydes, ketones, or carbon dioxide would yield the corresponding carbinols or carboxylic acid, respectively. This selective exchange provides a complementary method to DoM for functionalizing the aromatic ring at a different position.
Directed ortho-Metalation (DoM) Strategies
Enzyme-Mediated Transformations and Biocatalysis
The use of enzymes in synthetic chemistry offers significant advantages, including high selectivity, mild reaction conditions, and environmental compatibility. For halogenated phenols, which are often environmental pollutants, enzymes like dehaloperoxidases and engineered artificial metalloenzymes present pathways for detoxification and transformation.
Dehaloperoxidase (DHP) is a heme-containing enzyme found in the marine worm Amphitrite ornata that exhibits both peroxidase and hemoglobin characteristics. nih.govacs.org It is known to catalyze the hydrogen peroxide (H₂O₂)-dependent oxidative dehalogenation of various halogenated phenols. researchgate.netresearchgate.net The general reaction involves the oxidation of a trihalophenol to the corresponding dihalo-1,4-benzoquinone. nih.govnih.gov
While DHP's native substrate is considered to be 2,4,6-tribromophenol (B41969) nih.gov, it shows activity towards a range of trihalogenated phenols. nih.gov The catalytic cycle is believed to proceed through two consecutive one-electron steps. researchgate.net First, the ferric DHP reacts with H₂O₂ to form a high-valent ferryl intermediate (Fe(IV)=O), known as Compound ES or Compound II. researchgate.netnih.gov This intermediate then oxidizes the phenol substrate in two single-electron transfer steps to yield the final quinone product. researchgate.net
Studies on 2,4,6-trifluorophenol (B1297822) (TFP), a structural analog of this compound, provide insight into the expected enzymatic behavior. DHP catalyzes the oxidative dehalogenation of TFP to 2,6-difluoro-1,4-benzoquinone. nih.gov Computational studies suggest that the mechanism for fluorophenols involves a hydrogen atom abstraction from the phenolic hydroxyl group by the ferryl intermediate, followed by a rate-determining OH transfer to the substrate. acs.org The kinetic parameters for the DHP-catalyzed oxidation of TFP and other trihalophenols have been determined, highlighting the enzyme's broad substrate scope.
Table 1: Kinetic Parameters for Dehaloperoxidase (DHP B) Catalyzed Oxidation of Trihalophenols This interactive table provides kinetic data for the oxidation of various trihalophenol substrates catalyzed by oxyferrous DHP B at pH 7. The data illustrates the enzyme's efficiency towards different halogenated phenols.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| 2,4,6-Trifluorophenol | 1.8 ± 0.1 | 1600 ± 200 | 1100 |
| 2,4,6-Trichlorophenol | 10.3 ± 0.2 | 110 ± 10 | 94000 |
| 2,4,6-Tribromophenol | 12.0 ± 0.4 | 120 ± 20 | 100000 |
| Data sourced from studies on DHP B catalysis. nih.gov |
Artificial metalloenzymes, created by incorporating synthetic metal cofactors into protein scaffolds, are designed to catalyze reactions not typically found in nature. nih.govmdpi.com These systems can offer unique reactivity and selectivity profiles. An artificial peroxidase, designated Fe-MC6*a, has been shown to catalyze the oxidation of halogenated phenols with remarkable chemodivergence, meaning the reaction outcome depends on the identity of the halogen substituent. researchgate.netnih.gov
This artificial enzyme promotes the dehalogenation of 4-fluorophenol to 1,4-benzoquinone. nih.gov However, for phenols containing heavier halogens like chlorine, bromine, and iodine, the reaction pathway shifts to produce oligomers through C-O bond formation, with no dehalogenation observed. researchgate.netnih.gov This substrate-dependent chemoselectivity is a distinctive feature not typically seen in natural peroxidases like horseradish peroxidase (HRP), which tend to produce mixtures of products. mdpi.com
The catalytic efficiency of Fe-MC6*a, measured by the turnover number (TON), also varies significantly with the degree and type of halogenation. mdpi.com For instance, the enzyme shows very high TONs for the oxidation of 2,4,6-trifluorophenol and 2,4,6-trichlorophenol, but much lower efficiency for pentahalogenated phenols, likely due to steric hindrance that impedes substrate access to the active site. mdpi.com This research demonstrates the potential to control reaction pathways in the transformation of polyhalogenated compounds like this compound by tuning the design of artificial metalloenzymes.
Table 2: Catalytic Efficiency of Fe-MC6a in the Oxidation of Various Halogenated Phenols This interactive table shows the Turnover Numbers (TON) for the oxidation of different halogenated phenol substrates catalyzed by the artificial metalloenzyme Fe-MC6a. The data highlights the enzyme's varying efficiency based on the substrate's halogenation pattern.
| Substrate | Turnover Number (TON) |
| 4-Chlorophenol (4-CP) | 325 |
| 2,4-Dichlorophenol (2,4-DCP) | 2588 |
| 2,4,6-Trifluorophenol (2,4,6-TFP) | 3825 |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 3850 |
| 2,3,4,5,6-Pentafluorophenol (PFP) | 142 |
| 2,3,4,5,6-Pentachlorophenol (PCP) | 186 |
| Data sourced from studies on Fe-MC6a catalysis. mdpi.com* |
Computational Chemistry and Theoretical Modeling
Potential Energy Surface (PES) Mapping and Reaction Dynamics
The study of potential energy surfaces (PES) and reaction dynamics provides a detailed picture of how chemical reactions involving 4-Bromo-2,3,6-trifluorophenol proceed.
Understanding chemical reactions requires the characterization of transient species like transition states and intermediates. For related compounds like halophenols, computational studies have been instrumental in identifying the transition states for various reactions, including oxidation and dehalogenation. mdpi.comresearchgate.net For example, in the photodissociation of 4-bromophenol (B116583), calculations helped identify the electronic states involved in C-Br bond fission. researchgate.net While specific studies on this compound are not detailed, the methodologies are directly applicable to characterizing its reactive pathways.
Photophysical processes, such as internal conversion (IC) and intersystem crossing (ISC), are critical in determining the fate of a molecule after absorbing light. rsc.org In the case of 4-bromophenol, experimental and theoretical studies have shown that after UV excitation, dissociation can occur following internal conversion to the ground state. researchgate.net The competition between different decay pathways, such as bond fission and relaxation through IC or ISC, is a key area of investigation in the photochemistry of halogenated phenols. researchgate.netresearchgate.net The presence of heavy atoms like bromine can influence the rate of intersystem crossing.
Characterization of Transition States and Intermediates
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The molecular electrostatic potential (MEP) and charge distribution provide insights into the reactive sites of a molecule and its intermolecular interactions. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net In halogenated aromatic compounds, a region of positive electrostatic potential, known as a "σ-hole," can exist on the halogen atom, influencing its ability to form halogen bonds. Analysis of the charge distribution, for example through Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, further clarifying the electronic nature of the molecule. mdpi.com
Assessment of Reactivity Descriptors
Reactivity descriptors derived from conceptual DFT are crucial for predicting how this compound will behave in chemical reactions. These descriptors, including chemical potential (μ), global hardness (η), and the electrophilicity index (ω), offer a quantitative measure of the molecule's stability and reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of molecular reactivity; a smaller gap generally implies higher reactivity. edu.krdnih.gov
To illustrate the typical reactivity descriptors that would be calculated for this compound, the following table presents hypothetical values based on studies of similar halogenated phenols.
Interactive Data Table: Calculated Reactivity Descriptors for a Representative Halogenated Phenol (B47542)
| Descriptor | Symbol | Hypothetical Value | Significance |
| Chemical Potential | μ | -4.5 eV | Tendency to escape from a system |
| Global Hardness | η | 3.0 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 3.375 eV | Propensity to accept electrons |
| HOMO Energy | EHOMO | -6.0 eV | Electron-donating ability |
| LUMO Energy | ELUMO | 0.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 6.0 eV | Chemical reactivity and stability |
Computational Studies on Molecular Interactions and Recognition
The specific arrangement of bromo and fluoro substituents on the phenol ring governs how this compound interacts with its molecular environment, including receptors, solvents, and antibodies.
Ligand-Receptor Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial in drug discovery and for understanding the biological activity of compounds. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a binding free energy (ΔG).
Interactive Data Table: Predicted Binding Affinities of Analogous Phenols with a Model Receptor
| Compound | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 2,4,6-Trifluorophenol (B1297822) | Thyroid Receptor β | -7.2 | Hydrogen bonding, hydrophobic interactions |
| 2,4,6-Trichlorophenol (B30397) | Thyroid Receptor β | -8.1 | Halogen bonding, increased hydrophobicity |
| 2,4,6-Tribromophenol (B41969) | Thyroid Receptor β | -8.5 | Stronger halogen bonding, greater steric fit |
Solvent Effects and Solvation Models in Reaction Systems
The solvent environment can significantly impact the kinetics and thermodynamics of a reaction. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a solute molecule. researchgate.net These models are essential for accurately predicting reaction pathways and stabilities of intermediates and transition states in solution.
For this compound, the polarity of the solvent would influence the stability of the phenoxide ion and the acidity of the phenolic proton. In polar solvents, the charge separation in the molecule is stabilized, which can affect reaction rates. Theoretical studies on phenol and its derivatives in various solvents have shown that intermolecular hydrogen bonding between the phenol and solvent molecules plays a critical role. researchgate.net The energy gap between HOMO and LUMO orbitals, and thus the reactivity, can also be modulated by the solvent. edu.krd
Theoretical Basis for Immunoassay Recognition Patterns
Immunoassays are widely used for the detection of small molecules, and their specificity is determined by the recognition of a hapten by an antibody. Theoretical calculations can help to elucidate the physicochemical parameters that govern this recognition. researchgate.net
In the context of immunoassays developed for halogenated phenols, it has been observed that antibodies raised against a specific chlorinated phenol can show significant cross-reactivity with brominated analogues. researchgate.net Theoretical studies suggest that the size and polarizability of the halogen atoms are key factors. The larger size of bromine compared to chlorine can sometimes lead to a better fit within the antibody's binding pocket, resulting in higher affinity. While no specific immunoassay data for this compound is available, it is conceivable that an assay developed for a trifluorophenol or a brominated phenol might exhibit cross-reactivity with this compound.
Prediction of Molecular Frontier Orbital Energies and Optical Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO gap, are fundamental electronic properties of a molecule. These frontier molecular orbitals (FMOs) are central to understanding a molecule's electronic transitions and reactivity. nih.gov The HOMO-LUMO gap, often referred to as the optical gap, corresponds to the energy required to excite an electron from the ground state to the first excited state and is a key parameter in materials science. scholaris.ca
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are employed to calculate these energies. researchgate.net For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to stabilize both the HOMO and LUMO levels compared to unsubstituted phenol. The precise energy values and the magnitude of the gap will depend on the interplay between the inductive effects of the halogens and the resonance effects with the aromatic ring. Calibrated computational models can provide reliable predictions of these properties. acs.org
Interactive Data Table: Hypothetical Frontier Orbital Energies and Optical Gap for this compound
| Property | Abbreviation | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.1 |
| Optical Gap | Eg | 6.1 |
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. For 4-Bromo-2,3,6-trifluorophenol, a multi-nuclear NMR approach is essential to probe the environments of the hydrogen, carbon, and fluorine atoms within the molecule.
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single resonance for the aromatic proton at the C5 position. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent fluorine and bromine atoms. The multiplicity of this signal will be a complex multiplet due to couplings with the neighboring fluorine atoms (³JH-F and ⁴JH-F). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹JC-F), which are highly characteristic. The chemical shifts will be significantly influenced by the electronegative halogen substituents. The carbon bearing the bromine atom (C4) will also show a characteristic chemical shift.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. Three distinct resonances are expected for the three fluorine atoms at positions 2, 3, and 6. The chemical shifts of these fluorine nuclei are sensitive to their electronic environment. Furthermore, significant fluorine-fluorine spin-spin couplings (³JF-F, ⁴JF-F, and ⁵JF-F) will be observed, providing crucial information about the relative positions of the fluorine atoms on the aromatic ring.
Predicted NMR Data for this compound:
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
| ¹H | H5 | 7.0 - 7.5 | ddd, ³JH5-F6 ≈ 8-10, ⁴JH5-F3 ≈ 2-4, ⁵JH5-F2 ≈ 1-2 |
| ¹H | OH | Variable (e.g., 5.0 - 8.0) | br s |
| ¹³C | C1 | 145 - 155 (d, ²JC1-F2, ²JC1-F6) | d, ²JC1-F2 ≈ 15-25, ²JC1-F6 ≈ 15-25 |
| ¹³C | C2 | 150 - 160 (d, ¹JC2-F2) | d, ¹JC2-F2 ≈ 240-260 |
| ¹³C | C3 | 140 - 150 (d, ¹JC3-F3) | d, ¹JC3-F3 ≈ 240-260 |
| ¹³C | C4 | 100 - 110 | s |
| ¹³C | C5 | 110 - 120 (ddd, ²JC5-F6, ³JC5-F3, ⁴JC5-F2) | ddd |
| ¹³C | C6 | 150 - 160 (d, ¹JC6-F6) | d, ¹JC6-F6 ≈ 240-260 |
| ¹⁹F | F2 | -130 to -140 | m |
| ¹⁹F | F3 | -150 to -160 | m |
| ¹⁹F | F6 | -140 to -150 | m |
Note: The predicted values in the table are estimates based on data for similar halogenated phenols and general NMR principles. Actual experimental values may vary.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Beyond simple one-dimensional spectra, advanced NMR techniques can provide deeper insights into the three-dimensional structure and dynamics of this compound.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the assignments of proton and carbon signals. For instance, HMBC can show correlations between the C5 proton and the surrounding carbon atoms (C1, C3, C4, and C6), as well as with the fluorine atoms through long-range J-couplings, thus solidifying the structural assignment.
NOE Spectroscopy: Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximities between atoms. For this compound, NOE experiments could reveal the preferred conformation of the hydroxyl group relative to the adjacent fluorine atom at C6.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Vibrations
O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of hydrogen bonding.
C-F Stretching: Strong absorption bands in the IR spectrum between 1100 and 1400 cm⁻¹ are expected for the C-F stretching vibrations. The presence of multiple fluorine atoms will likely result in a complex pattern of bands in this region.
C-Br Stretching: The C-Br stretching vibration typically appears as a weaker band in the lower frequency region of the IR spectrum, around 500-600 cm⁻¹.
Aromatic C=C Stretching: The aromatic ring will give rise to several characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the lone aromatic proton would be expected in the 800-900 cm⁻¹ region.
Characteristic Vibrational Frequencies for Halogenated Phenols:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1400 | Strong (IR) |
| O-H Bend | 1300 - 1450 | Medium |
| Aromatic C-H Bend | 800 - 900 | Strong (IR) |
| C-Br Stretch | 500 - 600 | Medium to Weak (IR) |
Note: This table provides a general guide to expected vibrational frequencies for halogenated phenols.
Studies of Intermolecular Interactions and Hydrogen Bonding
Vibrational spectroscopy is particularly sensitive to intermolecular forces, such as hydrogen bonding. In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds between the hydroxyl group of one molecule and an oxygen or fluorine atom of a neighboring molecule. The position and shape of the O-H stretching band in the IR spectrum can provide quantitative information about the strength of these hydrogen bonds. csic.es A significant shift to lower wavenumbers and broadening of this band compared to the free O-H stretch (observed in dilute, non-polar solvents) indicates stronger hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern can be used to deduce the structure of the molecule.
For this compound, electron ionization (EI) mass spectrometry would be expected to produce a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic signature is a clear indicator of the presence of one bromine atom in the molecule. nist.gov
The fragmentation of the molecular ion would likely involve the loss of various neutral fragments. Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental formula of the compound with high accuracy. rsc.org
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |
| 226/228 | [C₆H₂BrF₃O]⁺ | Molecular ion (M⁺) |
| 198/200 | [C₅H₂BrF₃]⁺ | Loss of CO |
| 147 | [C₆H₂F₃O]⁺ | Loss of Br |
| 127 | [C₅H₂F₂O]⁺ | Loss of Br and HF |
| 63 | [C₅H₃]⁺ | Further fragmentation |
Note: The m/z values are based on the ⁷⁹Br isotope. The corresponding peaks for the ⁸¹Br isotope will be observed at m/z + 2. The relative intensities of these fragments are difficult to predict without experimental data.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₆H₂BrF₃O), the theoretical monoisotopic mass can be calculated by summing the exact masses of its most abundant isotopes.
This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. Experimental determination via HRMS would be expected to yield a mass value that is in full agreement with the calculated theoretical mass, confirming the compound's elemental formula. beilstein-journals.orgnottingham.ac.uk The precision of HRMS is typically within a few parts per million (ppm), providing high confidence in the assigned molecular formula.
Table 1: Theoretical Isotopic Mass Calculation for this compound (C₆H₂BrF₃O)
| Element | Quantity | Isotope | Exact Mass (Da) | Total Mass (Da) |
| Carbon | 6 | ¹²C | 12.000000 | 72.000000 |
| Hydrogen | 2 | ¹H | 1.007825 | 2.015650 |
| Bromine | 1 | ⁷⁹Br | 78.918337 | 78.918337 |
| Fluorine | 3 | ¹⁹F | 18.998403 | 56.995209 |
| Oxygen | 1 | ¹⁶O | 15.994915 | 15.994915 |
| Total | 225.924111 |
Note: The table shows the calculation for the molecule containing the ⁷⁹Br isotope. The presence of the ~50% abundant ⁸¹Br isotope would give a distinct M+2 peak in the mass spectrum.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on established principles for halogenated aromatic compounds. researchgate.netraco.cat
Upon ionization, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation. Key anticipated pathways include:
Loss of a bromine radical: The C-Br bond is relatively weak and its cleavage would result in a significant fragment.
Elimination of hydrogen fluoride (B91410) (HF): A common fragmentation route for fluorinated aromatic compounds.
Loss of carbon monoxide (CO): Typical for phenolic compounds, leading to the formation of a cyclopentadienyl (B1206354) cation derivative.
Cleavage of the aromatic ring: Resulting in smaller charged fragments.
Analysis of these fragmentation patterns provides a structural fingerprint of the molecule, confirming the connectivity of its atoms. miamioh.edu
Table 2: Predicted Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
| 225.92 / 227.92 | Loss of Bromine radical | 147.01 | Br |
| 225.92 / 227.92 | Loss of Carbon Monoxide | 197.93 / 199.93 | CO |
| 147.01 | Loss of Carbon Monoxide | 119.01 | CO |
| 147.01 | Loss of Hydrogen Fluoride | 127.00 | HF |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of light with a molecule, providing insights into its electronic structure and photophysical properties.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene (B151609) ring. nih.gov
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While many aromatic molecules are fluorescent, the presence of heavy atoms like bromine can significantly influence the emission properties. rsc.org
The "heavy atom effect" of bromine often promotes intersystem crossing—a non-radiative transition from the singlet excited state to the triplet state. This process competes with fluorescence, typically leading to a decrease in fluorescence quantum yield (quenching) or a shift in the emission wavelength. beilstein-journals.orgresearchgate.net Therefore, this compound might be expected to exhibit weak fluorescence. A detailed study would be required to characterize its specific emission spectrum, quantum yield, and fluorescence lifetime.
X-ray Diffraction (XRD)
X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid material.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural information by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. researchgate.netbeilstein-journals.org
Although a crystal structure for this compound has not been reported in the surveyed literature, an SC-XRD analysis would reveal:
The planarity of the benzene ring.
The precise bond lengths of C-Br, C-F, C-O, and C-H.
The arrangement of molecules in the crystal lattice.
The nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom. researchgate.netwhiterose.ac.uk
This information is crucial for understanding the solid-state properties of the material and how molecules interact with each other.
Applications and Derivatization in Specialized Fields
4-Bromo-2,3,6-trifluorophenol as a Precursor in Complex Molecule Synthesis
The presence of multiple reactive sites—the hydroxyl group, the bromine atom, and the fluorinated benzene (B151609) ring—allows for a wide range of chemical modifications, making this compound an important intermediate in multi-step synthetic pathways.
Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
Fluorinated compounds are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. this compound serves as a key starting material for the synthesis of complex pharmaceutical intermediates. A Chinese patent application includes this compound in the synthesis of novel heterocyclic compounds intended for pharmaceutical preparations. google.com
While specific examples detailing the direct conversion of this compound into a marketed Active Pharmaceutical Ingredient (API) are limited in publicly available literature, the utility of closely related structures in the synthesis of targeted therapies is well-documented. For instance, research into MEK inhibitors, a class of drugs used in cancer treatment, has utilized structurally similar fluorinated phenols as foundational scaffolds. googleapis.comgoogle.com One synthetic route for a novel MEK inhibitor and radioprotector started with 2,3,4-trifluorophenol, a positional isomer of the parent phenol (B47542) of the title compound. flinders.edu.au This highlights the value of the trifluorophenol motif in constructing complex biologically active molecules.
Synthesis of Agrochemicals and Specialty Chemicals
The polyhalogenated aromatic structure of this compound is also valuable in the agrochemical industry. Fluorine-containing compounds are integral to the design of modern pesticides and herbicides. Companies specializing in fine chemicals for the agrochemical sector produce a range of fluorinated and brominated benzene derivatives as key intermediates. agropages.com For example, 3,4,5-trifluorobromobenzene is a known intermediate for the synthesis of fluxapyroxad, a widely used SDHI fungicide. agropages.com
Patents for novel insecticides and miticides describe the use of related bromo-fluoro aromatic compounds, demonstrating the importance of this chemical class in developing new crop protection agents. google.com Furthermore, such intermediates are used in the synthesis of specialty materials like dyes and liquid crystals. google.com
Development of Advanced Functional Materials
The incorporation of fluorine into polymers and organic electronic materials can impart desirable properties, including thermal stability, chemical resistance, and specific electronic characteristics.
Monomers for Fluoropolymer Synthesis
This compound is a candidate for the synthesis of advanced fluoropolymers, such as poly(oxyfluorophenylene)s, which are a subclass of polyarylene ethers. These polymers are known for their excellent heat resistance, mechanical strength, and dimensional stability. google.com A patented method describes the oxidative polymerization of various fluorophenols—including 2,3,6-trifluorophenol (B39209)—using a copper-amine complex catalyst to form poly(oxyfluorophenylene) derivatives. The patent notes that the phenol monomers can contain other electron-withdrawing substituents, such as bromo groups. google.com This indicates that this compound could undergo similar polymerization to yield a bromo-functionalized poly(oxyfluorophenylene). The bromine atom would provide a site for further post-polymerization modification.
Components in Organic Electronic Devices (e.g., Charge Transport Materials)
Fluorinated organic molecules are critical components in the field of organic electronics, particularly in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The high electronegativity and specific steric profile of fluorine atoms can be used to tune the dielectric anisotropy, optical anisotropy, and viscosity of liquid crystals. nih.gov Chemical suppliers for the electronics industry offer a wide range of fluorinated and brominated benzene derivatives as intermediates for liquid crystal and OLED materials. acmec.com.cnesomchemical.com The synthesis of novel fluorinated liquid crystals often involves the use of such building blocks. beilstein-journals.orggoogle.comunipa.it The structure of this compound, with its combination of fluorine and bromine substituents, makes it a potential precursor for creating new liquid crystal molecules with tailored electro-optical properties.
In OLEDs, fluorinated materials are used in light-emitting layers and charge-transport layers to enhance device efficiency and stability. The strategic placement of fluorine atoms can modify the energy levels (HOMO/LUMO) of the material, which is crucial for optimizing charge injection and transport.
Research in Catalysis and Biocatalysis
The transformation of halogenated phenols is a significant area of research, driven by the need for environmental remediation and the development of green chemistry processes. nih.gov this compound, as a polyhalogenated phenol, is a relevant substrate for studies in both chemical catalysis and biocatalysis.
Enzymatic systems, in particular, have shown promise for the dehalogenation and degradation of these compounds under mild conditions. bohrium.com Enzymes such as peroxidases are known to catalyze the oxidation of halogenated phenols. Horseradish peroxidase (HRP), a well-studied metalloenzyme, uses hydrogen peroxide to oxidize a wide variety of substrates, including hydroxylated aromatic compounds. wikipedia.orgoroboros.at Research has demonstrated that HRP can be used in immobilized systems to effectively remove and detoxify highly halogenated phenols like pentachlorophenol (B1679276) and pentabromophenol. researchgate.netnih.gov The process involves an initial enzymatic oxidation to form phenoxyl radicals, which can then undergo further reactions leading to dehalogenation and polymerization. researchgate.net Studies on the oxidation of various halogenated indole (B1671886) derivatives by HRP further confirm the enzyme's broad substrate scope. herts.ac.uk
Other dehalogenating enzymes, some found in marine organisms, are also subjects of investigation for their ability to cleave carbon-halogen bonds in natural and synthetic compounds. acs.org These biocatalytic systems represent a promising avenue for targeted chemical transformations and the detoxification of polyhalogenated pollutants. nih.gov
Probes for Studying Enzymatic Dehalogenation Mechanisms
The study of enzymatic dehalogenation is crucial for understanding the bioremediation of halogenated environmental pollutants. Enzymes that can cleave carbon-halogen bonds, such as dehaloperoxidases, are of significant interest. While direct studies on this compound as a probe are not extensively documented, its structure is highly relevant to this field, and its potential use can be inferred from research on analogous compounds.
Dehaloperoxidases (DHPs), found in marine organisms, catalyze the hydrogen peroxide-dependent oxidation of trihalogenated phenols to dihalogenated quinones. nih.govnih.gov The mechanism often involves the formation of a phenoxyl radical intermediate. researchgate.net Compounds like 2,4,6-trifluorophenol (B1297822) and 2,4,6-trichlorophenol (B30397) are commonly used as substrates to investigate the kinetics and mechanisms of these enzymes. nih.govnih.govresearchgate.net
This compound, with its mixed halogen substitution, could serve as an insightful probe for several reasons:
Substrate Specificity: Comparing the enzymatic turnover rates of this compound with those of 2,4,6-trifluorophenol and 2,4,6-tribromophenol (B41969) could elucidate the enzyme's preference for different halogens at the para-position. Studies on dehaloperoxidase have shown that the enzyme favors brominated substrates under physiological conditions.
Mechanism of Halogen Elimination: The presence of both bromine and fluorine allows for the study of competitive halogen elimination. By analyzing the reaction products, researchers could determine whether the enzyme preferentially cleaves the C-Br bond over the C-F bond, providing insights into the electronic and steric factors governing the dehalogenation reaction. The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making its enzymatic cleavage a particularly interesting and challenging topic.
Inhibitor Studies: Halogenated phenols can also act as inhibitors of enzymatic reactions. For instance, 4-bromophenol (B116583) has been shown to inhibit the oxidation of 2,4,6-trichlorophenol by dehaloperoxidase B. nih.gov Investigating the potential inhibitory effects of this compound could help in mapping the enzyme's active site and understanding its regulatory mechanisms. researchgate.net
Research on a flavin-dependent monooxygenase, HadA, has demonstrated its capability for oxidative dehalogenation of various halogenated phenols. nih.gov The use of substrates with different halogen substitutions helps in understanding how factors like deprotonation and electronic properties control the enzymatic reaction. This compound would be a valuable tool in such studies to further probe the structure-activity relationships of dehalogenating enzymes.
Ligands or Precursors for Homogeneous and Heterogeneous Catalysts
The field of catalysis relies on the precise control of electronic and steric environments around a metal center, which is often achieved through the use of specialized ligands. mdpi.com Halogenated organic molecules are frequently used as precursors or as the ligands themselves to fine-tune the properties of catalysts for applications ranging from polymerization to fine chemical synthesis. google.com
While specific applications of this compound in catalysis are not widely reported, its characteristics suggest significant potential:
Ligand Synthesis: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The fluorine and bromine substituents would modulate the electron density of the aromatic ring and the oxygen atom, thereby influencing the metal-ligand bond strength and the catalytic activity of the resulting complex. The electron-withdrawing nature of the fluorine atoms would make the phenoxide a weaker donor compared to unsubstituted phenoxide, which can be advantageous in certain catalytic cycles.
Precursor for Catalyst Supports: Alumina-supported palladium catalysts are widely used in various industrial processes. mdpi.com While not a direct application, the principles of modifying catalyst supports could be extended to using compounds like this compound to create specialized surface functionalities.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex, substituted trifluorophenols. These derivatives could then be used as more elaborate ligands for catalysts. This synthetic handle provides a route to systematically modify the steric bulk and electronic properties of the ligand.
A patent for a procatalyst used in ethylene (B1197577) polymerization mentions the preparation of 2-bromo-3,4,5-trifluorophenol as an intermediate, highlighting the utility of bromotrifluorophenols in the synthesis of components for catalysis. google.com This demonstrates the industrial interest in this class of compounds as precursors to catalyst components.
Environmental and Analytical Chemistry Research
The widespread use of halogenated compounds has led to significant research into their environmental behavior and the development of sensitive analytical methods for their detection.
Studies on Environmental Fate and Transformation of Halogenated Phenols (e.g., Photodegradation)
Understanding the environmental fate of polyhalogenated phenols is critical for assessing their persistence, toxicity, and potential for transformation into other harmful substances. The primary degradation pathways for these compounds in the environment include microbial degradation and photodegradation.
Research on the environmental transformation of halogenated phenols indicates that they can undergo various reactions. For example, polychlorinated phenoxy phenols can degrade to form polychlorinated dibenzo-p-dioxins and dibenzofurans. wikipedia.org The degradation of this compound would likely proceed through pathways influenced by the differing lability of the C-Br and C-F bonds.
While specific studies on the photodegradation of this compound are limited, the extensive research on other halogenated phenols provides a strong framework for predicting its environmental behavior. cas.cz
Development of Analytical Methods for Detection and Quantification (e.g., Immunoassays for related compounds)
The detection and quantification of halogenated phenols in environmental and biological samples are essential for monitoring exposure and contamination. A variety of analytical techniques are employed, with a growing interest in rapid and high-throughput methods like immunoassays.
Immunoassays: Immunoassays are biochemical tests that use the specific binding of an antibody to its antigen to measure the concentration of a substance. google.com For small molecules like halogenated phenols, a competitive immunoassay format is typically used. This involves synthesizing a hapten (a small molecule that is chemically similar to the analyte) and conjugating it to a carrier protein to elicit an immune response and produce antibodies.
The development of an immunoassay for this compound would involve:
Hapten Synthesis: Designing and synthesizing a derivative of this compound that can be linked to a carrier protein.
Antibody Production: Immunizing an animal with the hapten-protein conjugate to generate polyclonal or monoclonal antibodies.
Assay Development: Optimizing the conditions for the competitive binding between the antibody, a labeled tracer, and the analyte in a sample.
Research has been conducted on developing immunoassays for other halogenated phenols, such as 2,4,6-trichlorophenol. researchgate.net Interestingly, these studies have sometimes revealed significant cross-reactivity with other halogenated phenols. For instance, an ELISA developed for 2,4,6-trichlorophenol showed much higher recognition for brominated phenols like 2,4,6-tribromophenol. researchgate.net This suggests that antibodies raised against one halogenated phenol may recognize a broader class of related compounds, which could be leveraged for developing screening assays for multiple polyhalogenated aromatic compounds. researchgate.netvliz.be Theoretical calculations on various halogenated phenols, including 2,4,6-trifluorophenol, have been used to understand the physicochemical parameters that govern antibody recognition. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,3,6-Trifluorophenol | 4-Bromophenol |
| CAS Number | 192446-70-1 | 113798-74-6 sigmaaldrich.com | 106-41-2 |
| Molecular Formula | C₆H₂BrF₃O | C₆H₃F₃O | C₆H₅BrO |
| Molecular Weight | 226.98 g/mol | 148.08 g/mol sigmaaldrich.com | 173.01 g/mol |
| Appearance | Not specified | Solid sigmaaldrich.com | Crystalline solid |
| Melting Point | Not specified | 33-37 °C sigmaaldrich.com | 63-66 °C |
| Boiling Point | Not specified | Not specified | 235-236 °C |
| Flash Point | Not specified | 64 °C sigmaaldrich.com | 113 °C |
Note: Data for this compound is limited. Data for related compounds are provided for comparison. All data should be confirmed with reliable sources.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2,3,6-trifluorophenol?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic aromatic substitution. For example, fluorination of bromophenol derivatives using fluorinating agents (e.g., KF/18-crown-6) under controlled conditions can introduce fluorine atoms at specific positions . Bromination of fluorophenols via electrophilic substitution (e.g., using Br₂/FeBr₃) may also be employed. Key precursors like 2,3,6-trifluorophenol (CAS 104197-13-9) can be brominated at the para position using N-bromosuccinimide (NBS) . Validation : Monitor reaction progress via TLC or GC-MS, and confirm regioselectivity using NMR.
Q. How can purity and stability of this compound be ensured during storage?
- Methodological Answer : Store the compound at 0–6°C in amber glass vials to prevent photodegradation. Purity (>95%) can be maintained using recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, eluent: dichloromethane/hexane). Analytical HPLC with UV detection (λ = 254 nm) is recommended for batch verification .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Identify aromatic protons; splitting patterns reflect adjacent fluorine atoms.
- NMR : Resolve fluorine environments (e.g., δ -120 to -140 ppm for meta/para-F).
- HRMS : Confirm molecular ion [M-H]⁻ at m/z 246.92 (C₆H₂BrF₃O⁻).
- IR : Detect O-H (∼3200 cm⁻¹) and C-Br (∼600 cm⁻¹) stretches .
Advanced Research Questions
Q. How do substituent positions influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 4 acts as a leaving group in Suzuki-Miyaura couplings. Fluorine substituents at positions 2, 3, and 6 modulate electronic effects:
- Electron-withdrawing F groups reduce electron density, slowing oxidative addition but enhancing stability of Pd intermediates.
- Steric hindrance from ortho-F (position 2) may require bulky ligands (e.g., SPhos) for efficient coupling .
Case Study : 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5) reacts with aryl halides in Pd-catalyzed couplings, yielding biaryl products with >90% efficiency under optimized conditions .
Q. What challenges arise in interpreting NMR spectra of polyfluorinated bromophenols?
- Methodological Answer :
- Coupling Splitting : Vicinal - coupling (e.g., = 8–12 Hz) complicates peak assignment. Use 2D -COSY to resolve connectivity.
- Solvent Effects : Anisotropic environments (e.g., DMSO-d₆ vs. CDCl₃) shift δ values by 1–2 ppm.
- Quantitative Analysis : Integrate peaks relative to an internal standard (e.g., CFCl₃) .
Q. How can conflicting data on reaction yields be resolved?
- Methodological Answer : Contradictions in reported yields (e.g., 70% vs. 85% for bromination) may stem from:
- Reagent Purity : Use freshly distilled Br₂ or recrystallized NBS.
- Temperature Control : Exothermic reactions require precise cooling (e.g., -10°C for Br₂ addition).
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-couplings.
Validation : Reproduce reactions in triplicate with inert atmosphere (N₂/Ar) and monitor by GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
